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Compound of Interest

Compound Name: 1-Pentanamine, N,N-diethyl

Cat. No.: B15496606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N,N-diethyl-1-

pentanamine, a tertiary amine of interest in various chemical and pharmaceutical research

domains. Due to the limited availability of direct experimental spectra for this specific

compound in public databases, this document presents a combination of predicted Nuclear

Magnetic Resonance (NMR) data and experimental data from its close structural homolog,

N,N-diethyl-1-butanamine, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This

approach provides a robust and scientifically grounded spectroscopic profile.

Data Presentation
The following tables summarize the key spectroscopic data for N,N-diethyl-1-pentanamine.

Table 1: Predicted ¹H NMR Data for N,N-diethyl-1-
pentanamine
Disclaimer: The following ¹H NMR data is predicted using computational models and should be

considered as an estimation. Experimental verification is recommended.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.40 q 4H N-(CH₂CH₃)₂

~2.30 t 2H N-CH₂-(CH₂)₃-CH₃

~1.45 m 2H
N-CH₂-CH₂-(CH₂)₂-

CH₃

~1.30 m 4H
N-CH₂-CH₂-CH₂-CH₂-

CH₃

~1.00 t 6H N-(CH₂CH₃)₂

~0.90 t 3H N-(CH₂)₄-CH₃

Table 2: Predicted ¹³C NMR Data for N,N-diethyl-1-
pentanamine
Disclaimer: The following ¹³C NMR data is predicted using computational models and should be

considered as an estimation. Experimental verification is recommended.

Chemical Shift (ppm) Assignment

~52.0 N-CH₂-(CH₂)₃-CH₃

~47.0 N-(CH₂CH₃)₂

~32.0 N-CH₂-CH₂-(CH₂)₂-CH₃

~29.0 N-(CH₂)₂-CH₂-CH₂-CH₃

~22.5 N-(CH₂)₃-CH₂-CH₃

~14.0 N-(CH₂)₄-CH₃

~12.0 N-(CH₂CH₃)₂

Table 3: Representative Infrared (IR) Spectroscopy Data
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Note: As experimental IR data for N,N-diethyl-1-pentanamine is not readily available, the

following are the expected characteristic absorption bands for a tertiary aliphatic amine.

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkyl)

1470-1450 Medium C-H bending (alkyl)

1250-1020 Medium-Weak C-N stretching

Table 4: Representative Mass Spectrometry (MS) Data
for N,N-diethyl-1-butanamine
Disclaimer: The following data is from the experimental mass spectrum of the structural analog

N,N-diethyl-1-butanamine and is presented as a likely fragmentation pattern for N,N-diethyl-1-

pentanamine. The molecular ion peak for N,N-diethyl-1-pentanamine would be at m/z 143.

m/z Relative Intensity Assignment

86 100%
[M - C₃H₇]⁺ (α-cleavage, loss

of propyl radical)

58 ~40% [C₃H₈N]⁺

44 ~20% [C₂H₆N]⁺

129 ~10% [M]⁺ (Molecular ion)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

procedures for the analysis of liquid aliphatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of N,N-diethyl-1-pentanamine is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR
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tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be

added for chemical shift calibration (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are

co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum

to single lines for each unique carbon atom. A wider spectral width is used, and a larger

number of scans (e.g., 1024 or more) are typically required due to the lower natural

abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be

necessary for the observation of quaternary carbons, although none are present in this

molecule.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like N,N-diethyl-1-pentanamine, a thin film is

prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).

The plates are gently pressed together to form a uniform film.

Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer.

A background spectrum of the clean, empty salt plates is recorded first. The sample

spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. The final spectrum

is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via

Gas Chromatography (GC-MS). A diluted solution of N,N-diethyl-1-pentanamine in a volatile

solvent (e.g., dichloromethane or hexane) is injected into the GC. The volatile amine is

separated from the solvent and other potential impurities on a capillary column (e.g., a non-

polar DB-5 or similar). The eluting compound then enters the ion source of the mass

spectrometer. Electron Ionization (EI) is typically used, with a standard electron energy of 70

eV.
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Mass Analysis and Detection: The resulting positively charged fragments and the molecular

ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15496606?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15496606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of N,N-diethyl-1-pentanamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15496606#spectroscopic-data-for-n-n-diethyl-1-
pentanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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